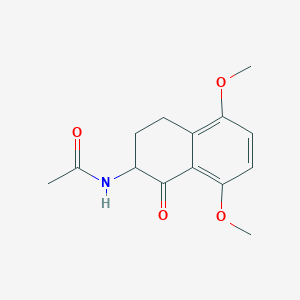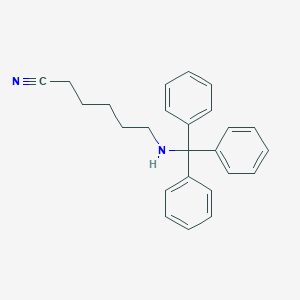![molecular formula C17H22N2O3 B281868 4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid is a chemical compound that belongs to the class of piperazine derivatives. It is also known as PPOP or 4-oxo-PPOP. This compound has been the subject of scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid have been studied in vitro. The compound has been found to have a cytotoxic effect on cancer cells, leading to cell death. It has also been shown to have antimicrobial activity against several bacterial strains. However, the compound has not been studied extensively in vivo, and its effects on the human body are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid in lab experiments is its potential as a cytotoxic agent against cancer cells. The compound has also been shown to have antimicrobial activity, making it useful in the study of bacterial infections. However, the compound has not been studied extensively in vivo, and its effects on the human body are not fully understood. Additionally, the synthesis of the compound is relatively complex, and the yield is not high.
Zukünftige Richtungen
There are several future directions for the study of 4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid. One direction is to further investigate the mechanism of action of the compound, particularly its effects on cancer cells and bacterial strains. Another direction is to study the compound in vivo, to better understand its effects on the human body. Additionally, the synthesis of the compound could be optimized to increase the yield and reduce the complexity of the process. Finally, the potential applications of 4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid in the field of medicine could be explored further, particularly in the development of new cancer treatments and antimicrobial agents.
Synthesemethoden
The synthesis of 4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid involves the reaction of 4-(4-propylphenyl)-1-piperazinecarboxylic acid with acetic anhydride and acetic acid. The reaction takes place under reflux conditions for several hours, and the product is obtained by crystallization. The yield of the product is around 70%.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid has been studied for its potential applications in the field of medicine. The compound has been found to have an inhibitory effect on the growth of cancer cells in vitro. It has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Molekularformel |
C17H22N2O3 |
|---|---|
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
(Z)-4-oxo-4-[4-(4-propylphenyl)piperazin-1-yl]but-2-enoic acid |
InChI |
InChI=1S/C17H22N2O3/c1-2-3-14-4-6-15(7-5-14)18-10-12-19(13-11-18)16(20)8-9-17(21)22/h4-9H,2-3,10-13H2,1H3,(H,21,22)/b9-8- |
InChI-Schlüssel |
UEICVATXNFVINJ-HJWRWDBZSA-N |
Isomerische SMILES |
CCCC1=CC=C(C=C1)N2CCN(CC2)C(=O)/C=C\C(=O)O |
SMILES |
CCCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C=CC(=O)O |
Kanonische SMILES |
CCCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



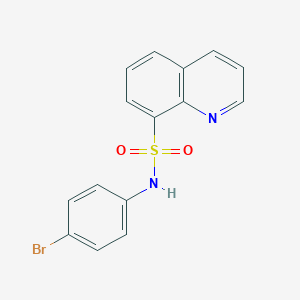
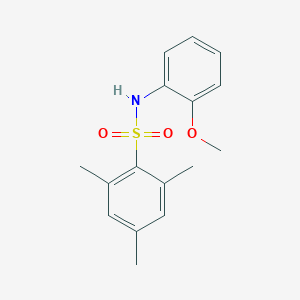

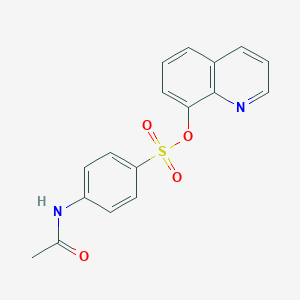
![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
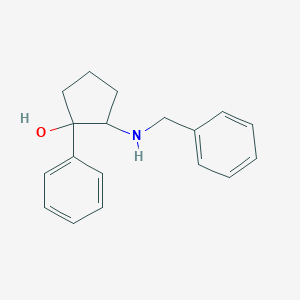
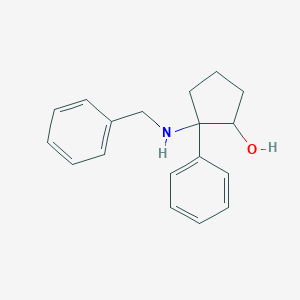
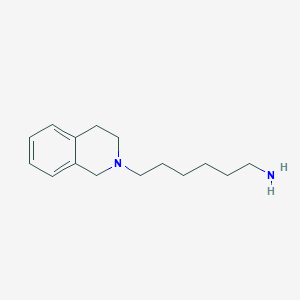
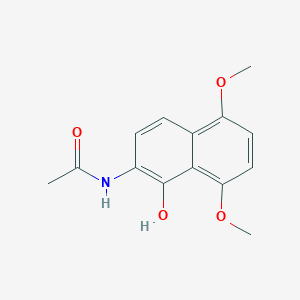
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)
![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
